molecular formula C25H21N3O6 B1684459 Indimitecan CAS No. 915360-05-3

Indimitecan

Cat. No.: B1684459
CAS No.: 915360-05-3
M. Wt: 459.4 g/mol
InChI Key: GCILEJUNEYIABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indimitecan, also known as LMP776, is a non-camptothecin topoisomerase I inhibitor. It belongs to the indenoisoquinoline class of compounds and is currently under investigation for its potential anticancer properties. This compound is designed to overcome the limitations of traditional topoisomerase I inhibitors like irinotecan and topotecan, which include chemical instability, drug efflux, short half-life, and dose-limiting toxicities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indimitecan involves several key steps, starting from the preparation of an advanced synthetic intermediate. This intermediate is then subjected to various chemical reactions, including aromatic ring substitution with groups such as 2,3-dimethoxy-8,9-methylene-dioxy or 3-nitro groups . These substitutions significantly impact the compound’s antiproliferative and topoisomerase I inhibitory activities.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic strategy, involving the preparation of a common intermediate that is then modified through late-stage reactions to yield the final product. This approach allows for the efficient and cost-effective production of this compound and other related indenoisoquinoline compounds .

Chemical Reactions Analysis

Types of Reactions

Indimitecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions are various derivatives of this compound with enhanced or modified biological activities. These derivatives are often tested for their efficacy as topoisomerase I inhibitors and their potential as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Indimitecan

This compound is unique in its ability to selectively target cancer cells with specific genetic deficiencies, such as BRCA1 or BRCA2 mutations. This selectivity, combined with its synergy with PARP inhibitors, makes this compound a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23/h4,7-12H,3,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCILEJUNEYIABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238618
Record name Indimitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915360-05-3
Record name Indimitecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915360053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indimitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDIMITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5T7S4HP8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indimitecan
Reactant of Route 2
Reactant of Route 2
Indimitecan
Reactant of Route 3
Reactant of Route 3
Indimitecan
Reactant of Route 4
Reactant of Route 4
Indimitecan
Reactant of Route 5
Indimitecan
Reactant of Route 6
Reactant of Route 6
Indimitecan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.